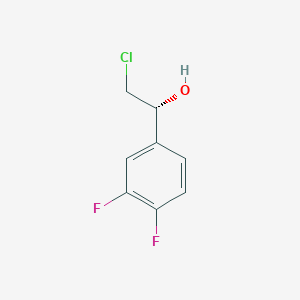

![molecular formula C7H11NS B060320 Methyl[1-(thiophen-2-yl)ethyl]amine CAS No. 174316-28-0](/img/structure/B60320.png)

Methyl[1-(thiophen-2-yl)ethyl]amine

Descripción general

Descripción

“Methyl[1-(thiophen-2-yl)ethyl]amine” is a stimulant drug which is an analogue of amphetamine where the phenyl ring has been replaced by thiophene . It has similar stimulant effects to amphetamine but with around one third the potency .

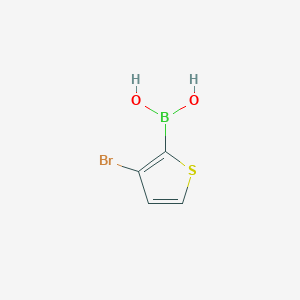

Synthesis Analysis

The synthesis of “Methyl[1-(thiophen-2-yl)ethyl]amine” involves several steps. First, N,N-Dimethylformamide (DMF) reacts with thiophene to obtain 2-thiophenecarbaldehyde. This then reacts with isopropyl chloroacetate to obtain 2-thiopheneacetaldehyde. The 2-thiopheneacetaldehyde then reacts with hydroxylamine hydrochloride to obtain 2-thiopheneacetaldehyde oxime, and finally, it is reduced to give 2-thiopheneethylamine .Chemical Reactions Analysis

“Methyl[1-(thiophen-2-yl)ethyl]amine” undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives . It may also be used as a reactant in the synthesis of pyrimidine derivatives by reacting with various isothiocyanatoketones .Physical And Chemical Properties Analysis

“Methyl[1-(thiophen-2-yl)ethyl]amine” is a liquid at room temperature . Its molecular weight is 141.23 . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the sources I retrieved.Aplicaciones Científicas De Investigación

Medicinal Chemistry

Thiophene-based analogs, such as Methyl[1-(thiophen-2-yl)ethyl]amine, have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anti-Inflammatory Properties

Compounds containing the thiophene nucleus, like Methyl[1-(thiophen-2-yl)ethyl]amine, have been reported to possess anti-inflammatory properties . For example, 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea acts as an anti-inflammatory agent .

Antimicrobial Properties

Thiophene derivatives exhibit antimicrobial properties . This makes Methyl[1-(thiophen-2-yl)ethyl]amine a potential candidate for the development of new antimicrobial agents.

Anti-Cancer Properties

Thiophene-based compounds have been reported to exhibit anti-cancer properties . This suggests that Methyl[1-(thiophen-2-yl)ethyl]amine could potentially be used in cancer research and treatment.

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Furthermore, thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Organic Light-Emitting Diodes (OLEDs)

Thiophene-based molecules are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that Methyl[1-(thiophen-2-yl)ethyl]amine could potentially be used in the development of new OLED technologies.

Organic Field-Effect Transistors (OFETs)

Thiophene-based molecules also play a significant role in the development of organic field-effect transistors (OFETs) . This indicates that Methyl[1-(thiophen-2-yl)ethyl]amine could be a valuable compound in the field of electronics.

Anti-Atherosclerotic Properties

Thiophene-based compounds have been reported to possess anti-atherosclerotic properties . This suggests that Methyl[1-(thiophen-2-yl)ethyl]amine could potentially be used in the treatment of atherosclerosis.

Safety and Hazards

“Methyl[1-(thiophen-2-yl)ethyl]amine” is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . This indicates that it can be harmful if swallowed, inhaled, or comes into contact with skin, and it can cause eye and skin irritation. It may also cause respiratory irritation and drowsiness or dizziness .

Mecanismo De Acción

Target of Action

Methyl[1-(thiophen-2-yl)ethyl]amine is a chemical compound used in proteomics research Similar compounds such as 2-thiopheneethylamine have been used in the synthesis of geldanamycin derivatives, which are known to inhibit hsp90, a chaperone protein involved in protein folding and stability .

Biochemical Pathways

For instance, if it targets Hsp90 like its analog 2-thiopheneethylamine, it could affect protein folding and degradation pathways .

Pharmacokinetics

Given its molecular weight of 14123 , it’s likely to have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

If it acts similarly to 2-thiopheneethylamine, it could potentially inhibit the function of target proteins, leading to downstream effects on cellular processes .

Action Environment

The action, efficacy, and stability of Methyl[1-(thiophen-2-yl)ethyl]amine can be influenced by various environmental factors. For instance, its stability could be affected by temperature, as it’s recommended to be stored at room temperature . Furthermore, its efficacy could be influenced by the pH and the presence of other compounds in its environment.

Propiedades

IUPAC Name |

N-methyl-1-thiophen-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS/c1-6(8-2)7-4-3-5-9-7/h3-6,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPSPCSZFJRJGMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CS1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332534 | |

| Record name | N-Methyl-1-(thiophen-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

174316-28-0 | |

| Record name | N,α-Dimethyl-2-thiophenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174316-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-(thiophen-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl[1-(thiophen-2-yl)ethyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-acetamido-4-(hydrazinecarbonyl)phenyl]acetamide](/img/structure/B60324.png)

![3,3-Dichloro-1-oxaspiro[3.4]octan-2-one](/img/structure/B60326.png)

![7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B60328.png)

![7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI)](/img/structure/B60331.png)